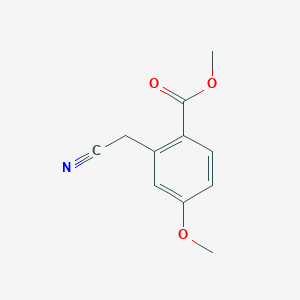
Methyl 2-(cyanomethyl)-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(cyanomethyl)-4-methoxybenzoate is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoic acid and contains a cyanomethyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(cyanomethyl)-4-methoxybenzoate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with substituted aryl or heteryl amines under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and reaction parameters can significantly impact the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyanomethyl)-4-methoxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the cyano and methoxy groups.
Common Reagents and Conditions
Oxidation: Oxidation reactions may involve reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation. Common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-(cyanomethyl)-4-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(cyanomethyl)-4-methoxybenzoate and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its intended application. Detailed studies on the molecular interactions and pathways are essential to understand the compound’s effects fully.
Comparison with Similar Compounds
Methyl 2-(cyanomethyl)-4-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 2-(cyanomethyl)benzoate: Lacks the methoxy group, which may affect its reactivity and applications.
Methyl 4-methoxybenzoate:
Methyl 2-(cyanomethyl)-4-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and biological activities.
The presence of both the cyano and methoxy groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-(cyanomethyl)-4-methoxybenzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-9-3-4-10(11(13)15-2)8(7-9)5-6-12/h3-4,7H,5H2,1-2H3 |
InChI Key |
NITFSZRXVSCESO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















